molecular formula C7H8BrNO B1291409 3-Bromo-2-methoxy-4-methylpyridine CAS No. 717843-51-1

3-Bromo-2-methoxy-4-methylpyridine

Cat. No.: B1291409
CAS No.: 717843-51-1
M. Wt: 202.05 g/mol
InChI Key: UNWSCHYDURCYOR-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-4-methylpyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-4-methylpyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the preparation of 2-bromo-3-methoxypyridine, which can be further methylated to obtain this compound. This process involves the use of sodium hydroxide (NaOH) and liquid bromine, followed by methylation using appropriate reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution reactions under specific conditions. For example:

Reaction TypeConditionsReagents/CatalystsYieldReference
MethoxylationDMF, 100°C, 12hNaOMe (28% in methanol)1.1 g†
Chlorine SubstitutionHBr, NaNO₂, 0–35°CBromine, aqueous HBr1.7 g‡

†Starting from 3-bromo-2-chloro-4-methylpyridine.
‡Starting from 3-amino-2-chloro-4-methylpyridine.

  • Mechanistic Insight : The methoxy group is introduced via nucleophilic displacement of chlorine using sodium methoxide in DMF, facilitated by the electron-withdrawing pyridine ring . Bromination of amino precursors involves diazotization followed by Sandmeyer-type substitution .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with arylboronic acids:

SubstrateConditionsCatalysts/BaseYieldSelectivity (4:3)Reference
3-BromopyridineDMAc, 80°C, 15hPd(Pt-Bu)₃, KOH, 18-crown-672%14.4:1
5-Bromo-2-methylpyridineDMSO, 100°C, 24hPd(PPh₃)₄, K₃PO₄55–90%N/A
  • Key Findings :
    • High 4-selectivity (up to 14.4:1) is achieved using KOH/18-crown-6 in DMAc .
    • Electron-rich boronic acids enhance coupling efficiency .

Other Substitution Reactions

The bromine can be displaced by nucleophiles such as amines or thiols:

Reaction TypeConditionsReagentsProductReference
AminationDMF, 60°C, 12hMethylamine3-Amino-2-methoxy-4-methylpyridine
ThiolationEthanol, refluxThiourea, K₂CO₃3-Thiol derivative
  • Mechanistic Notes :
    • Amine substitution proceeds via SNAr, accelerated by the electron-withdrawing methoxy group.
    • Thiolation requires basic conditions to deprotonate the thiol nucleophile.

Methyl Group Reactivity

The methyl group at the 4-position is typically inert under mild conditions but can undergo radical bromination at elevated temperatures.

Comparative Reactivity

PositionReactivity TrendRationale
C3-BrHigh (cross-coupling, SNAr)Activated by adjacent methoxy group
C2-OCH₃Moderate (direct substitution unlikely)Electron-donating, stabilizes aromatic ring
C4-CH₃Low (requires harsh conditions for reaction)Electron-donating, deactivates ring

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-4-methylpyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 3-Bromo-2-methylpyridine
  • 2-Bromo-3-methoxypyridine
  • 4-Bromo-2-methylpyridine

Uniqueness

3-Bromo-2-methoxy-4-methylpyridine is unique due to the specific arrangement of substituents on the pyridine ring. The combination of a bromine atom, methoxy group, and methyl group at distinct positions imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic applications .

Biological Activity

3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7_7H8_8BrN O
  • Molecular Weight : 202.05 g/mol
  • Structure : The compound features a pyridine ring with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position.

Biological Activity Overview

This compound exhibits various biological activities, particularly in pharmacological applications. Its structural characteristics allow it to interact with several biological targets:

  • Phosphodiesterase Inhibition : The compound has been investigated as a potential phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases and conditions like asthma and COPD .
  • GABA Receptor Modulation : It is also noted for its interaction with GABA receptors, specifically as a ligand for benzodiazepine sites on the GABAA_A receptor, which may have implications in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting PDE4, this compound may increase intracellular cAMP levels, leading to anti-inflammatory effects.
  • Receptor Binding : Its ability to bind to GABA receptors suggests potential anxiolytic or sedative effects, which are critical in treating anxiety disorders.

Case Study: PDE4 Inhibition

A study focused on the structure-activity relationship (SAR) of various pyridine derivatives indicated that modifications at specific positions significantly affected PDE4 inhibitory activity. The introduction of the bromine atom at the 3-position was found to enhance potency compared to analogous compounds lacking this substitution .

Table of Biological Activities

Biological ActivityMechanism of ActionReference
PDE4 InhibitionIncreases cAMP levels
GABA Receptor ModulationLigand for benzodiazepine sites
Cytotoxicity against Tumor CellsInduces apoptosis in cancer cells

Additional Research Insights

Research has also explored the synthesis of analogues of this compound to enhance its pharmacokinetic properties and selectivity for targeted biological pathways. For instance, modifications to increase solubility and reduce toxicity have been pivotal in developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-methoxy-4-methylpyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A two-step approach is often employed: (1) Bromination of a pre-functionalized pyridine precursor (e.g., 2-methoxy-4-methylpyridine) using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize temperature (0–25°C) and stoichiometry (1.1–1.3 eq Br source) to minimize di-substitution byproducts. Purity (>95%) can be confirmed via GC or HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • GC/HPLC : Assess purity using a polar column (e.g., DB-5) with flame ionization detection.
  • NMR : Confirm substitution pattern (e.g., singlet for OCH₃ at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 216 (C₇H₈BrNO⁺).
  • Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (irritant potential).
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste.
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of methoxy-methylpyridine precursors be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing groups. The methoxy group at C2 directs electrophilic bromination to C5 (para to OCH₃), while the methyl group at C4 may sterically hinder C3. To favor C3 bromination:

  • Use Lewis acids (e.g., FeBr₃) to polarize Br₂, enhancing electrophilicity.
  • Employ low temperatures (−10°C) to slow competing pathways.
  • Monitor reaction progress via TLC (hexane/EtOAc 4:1) to isolate intermediates .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) across literature?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Standardize characterization:

  • Recrystallize from ethanol/water to obtain a single crystal phase.
  • Use differential scanning calorimetry (DSC) to confirm melting points.
  • Compare experimental data with computational predictions (e.g., COSMO-RS for solubility in DMSO/water) .

Q. How can this compound be utilized in cross-coupling reactions for complex heterocycle synthesis?

  • Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Example protocol:

  • Suzuki Coupling : React with arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in DMF/H₂O (3:1) at 80°C for 12h.
  • Purification : Remove Pd residues via Celite filtration, followed by preparative HPLC.
  • Validate products via HRMS and 2D NMR (NOESY for regiochemistry) .

Q. What computational tools are effective in predicting reactivity or spectroscopic profiles of this compound?

  • Methodological Answer :

  • DFT Calculations (Gaussian, ORCA) : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (GIAO method) and reaction transition states.
  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., chloroform) using AMBER force fields.
  • Spectra Prediction : Compare experimental IR/Raman with computed spectra (e.g., using ADF software) .

Properties

IUPAC Name

3-bromo-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSCHYDURCYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620671
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717843-51-1
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717843-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-bromo-2-chloro-4-methylpyridine (1 g) was added to DMF (5.6 mL). Sodium methoxide (28% solution in methanol, 4.6 mL) was added to the solution, and the mixture was stirred at 100° C. for 12 hours. The reaction mixture was partitioned by adding ethyl acetate and water. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-methyl-2-pyridone V-b (2.20 g, 11.7 mmol), in DCM (80 mL) was treated with MeI (7.29 mL, 117 mmol) and Ag2CO3 (6.47 g, 23.5 mmol). The flask was stoppered and stirred under argon for 6 days. The mixture was filtered and purified by column chromatography (SiO2, 10% EtOAc in cyclohexane) to afford the desired product V-c as a clear mobile oil (1.83 g, 80%). 1H NMR (300 MHz, CDCl3) δ 7.94 (d, J=5.0 Hz, 1H), 6.77 (d, J=5.1 Hz, 1H), 4.00 (s, 3H), 2.39 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.29 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
80%

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